2-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-N-(2,4-二甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of compound is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” includes an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” are not detailed in the sources I found .科学研究应用
合成和表征
多项研究重点关注 1,3,4-恶二唑衍生物及相关化合物的合成和结构表征。这些工作旨在探索它们在科学研究中的潜在应用,特别是在新材料和生物活性分子开发中的应用:
- 开发了一种合成具有强大 α-葡萄糖苷酶抑制潜力的 1,3,4-恶二唑衍生物的新方法。此合成路线利用常见的原料生产可以作为有前景的药物先导的化合物,强调了这些分子在药理学研究中的作用 (Iftikhar 等人,2019)。
- N-取代乙酰胺衍生物的合成展示了复杂分子合成方法学的进步。这些进步促进了具有潜在科学和治疗应用的新型化合物的探索 (Saravanan 等人,2016)。
生物活性和药理学评估
这些化合物的药理学评估和生物活性筛选揭示了它们在药物发现和开发中的潜力:
- 对不同 1,3,4-恶二唑和乙酰胺衍生物的合成、表征和药理学评估的研究突出了它们的抗菌和抗酶潜力。这项研究强调了这些化合物在新抗菌剂开发中的重要性 (Nafeesa 等人,2017)。
- 另一项研究重点关注基于 1,3,4-恶二唑的查耳酮衍生物的合成和抗菌评估,强调探索针对多重耐药细菌和真菌的新型抗菌剂。这项研究展示了这些化合物在解决传染病治疗中当前挑战的潜力 (Joshi & Parikh,2013)。
未来方向
The future directions for research on “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . Additionally, more research could be done to understand their synthesis processes, chemical reactions, and safety profiles.
属性
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-8-15(12(2)9-11)20-16(23)10-17-21-18(22-24-17)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMRBPEWMYSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。